molecular formula C29H26O6 B14335792 Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol CAS No. 103166-28-5

Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol

Cat. No.: B14335792
CAS No.: 103166-28-5
M. Wt: 470.5 g/mol
InChI Key: KCURQKXYZBDXOV-UHFFFAOYSA-N
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Description

Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol is a compound that combines the properties of benzoic acid and fluorene-9-methanol Benzoic acid is a simple aromatic carboxylic acid, while fluorene-9-methanol is a derivative of fluorene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol can be achieved through a multi-step process. One common method involves the oxidation of fluorene-9-methanol to form the corresponding carboxylic acid, followed by esterification with benzoic acid. The oxidation step typically uses reagents such as potassium permanganate or chromium trioxide under acidic conditions . The esterification can be carried out using acid catalysts like sulfuric acid or by employing coupling agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Conversion of hydroxymethyl to carboxylic acid.

    Reduction: Conversion of carboxylic acid to alcohol.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to the fluorene moiety.

    Medicine: Studied for its antimicrobial properties, leveraging the benzoic acid component.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol involves interactions with various molecular targets. The benzoic acid moiety can inhibit microbial growth by disrupting cell membrane integrity and metabolic pathways . The fluorene moiety can interact with nucleic acids and proteins, potentially affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Fluorene-9-methanol: Shares the fluorene core but lacks the benzoic acid moiety.

    Benzoic acid: A simple aromatic carboxylic acid without the fluorene structure.

    9H-Fluorene-9,9-dimethanol: Contains two hydroxymethyl groups on the fluorene core.

Uniqueness

Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol is unique due to the combination of the antimicrobial properties of benzoic acid and the fluorescent properties of fluorene. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

103166-28-5

Molecular Formula

C29H26O6

Molecular Weight

470.5 g/mol

IUPAC Name

benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol

InChI

InChI=1S/C15H14O2.2C7H6O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;2*8-7(9)6-4-2-1-3-5-6/h1-8,16-17H,9-10H2;2*1-5H,(H,8,9)

InChI Key

KCURQKXYZBDXOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO

Origin of Product

United States

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